An In-depth Technical Guide to the Physical Properties of Methyl 5-fluoro-2-(trifluoromethyl)benzoate
An In-depth Technical Guide to the Physical Properties of Methyl 5-fluoro-2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Entity
In the realm of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. This guide is dedicated to a specific fluorinated aromatic ester, Methyl 5-fluoro-2-(trifluoromethyl)benzoate (CAS No. 1214380-03-3). It is intended to serve as a comprehensive resource for researchers actively engaged with this compound or similar fluorinated molecules.
A crucial aspect of this guide is the acknowledgment of the current landscape of publicly available data. While extensive information exists for isomeric variants, specific experimental data for Methyl 5-fluoro-2-(trifluoromethyl)benzoate is notably scarce. This guide, therefore, adopts a dual approach: firstly, to present the verified foundational knowledge of the compound, and secondly, to provide a robust framework of established analytical methodologies that would be employed for its full physical characterization. This ensures scientific integrity by distinguishing between established data and expert-guided projections.
Compound Identification and Structural Elucidation
IUPAC Name: Methyl 5-fluoro-2-(trifluoromethyl)benzoate CAS Number: 1214380-03-3 Molecular Formula: C₉H₆F₄O₂
The unique arrangement of the fluoro and trifluoromethyl substituents on the benzene ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in drug discovery and agrochemical research.
Table 1: Core Compound Properties
| Property | Value | Source |
| Molecular Weight | 222.14 g/mol | Calculated |
| Chemical Structure | PubChem |
A Survey of Physical Properties: The Known and the Projected
A thorough investigation of scientific literature and chemical databases reveals a significant lack of experimentally determined physical properties for Methyl 5-fluoro-2-(trifluoromethyl)benzoate. This is not uncommon for highly specific or novel research chemicals. However, by examining closely related isomers, such as Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS 556112-92-6), we can infer certain expected characteristics. It is critical to emphasize that the following are expert-informed projections and should be experimentally verified.
Table 2: Physical Property Profile (Experimental and Projected)
| Physical Property | Experimentally Determined Value for Isomer (CAS 556112-92-6) | Projected Characteristics for Methyl 5-fluoro-2-(trifluoromethyl)benzoate |
| Melting Point | Not Available | Likely a low-melting solid or a liquid at room temperature. |
| Boiling Point | 216.4 ± 40.0 °C at 760 mmHg[1] | Expected to be in a similar range, influenced by dipole-dipole interactions and molecular weight. |
| Density | 1.3 ± 0.1 g/cm³[1] | Projected to be of a similar magnitude, as density is primarily influenced by atomic composition and packing. |
| Solubility | No data available | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| Appearance | Liquid[2] | Likely a colorless liquid or a white to off-white solid. |
Causality Behind Projected Properties:
The presence of four highly electronegative fluorine atoms significantly impacts the molecule's properties. The trifluoromethyl group is a strong electron-withdrawing group, influencing the aromatic ring's electron density. The fluorine atom further contributes to the molecule's polarity. These factors, combined with the ester functionality, suggest that intermolecular forces will be dominated by dipole-dipole interactions and van der Waals forces. The lack of significant hydrogen bonding capability points towards a relatively low melting and boiling point compared to analogues with hydroxyl or amino groups. The overall fluorination pattern increases lipophilicity, hence the projected low water solubility.
The Path to Characterization: Standard Experimental Protocols
To address the current data gap, this section provides detailed, self-validating protocols for the experimental determination of the key physical properties of Methyl 5-fluoro-2-(trifluoromethyl)benzoate.
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a novel compound like Methyl 5-fluoro-2-(trifluoromethyl)benzoate.
Caption: Workflow for physical and spectroscopic characterization.
Step-by-Step Methodologies
A. Melting Point Determination (if solid at room temperature)
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Principle: The melting point is a key indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid.
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Protocol:
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Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of the solid.
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Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
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Rapid Heating (Initial Run): Heat the sample at a rapid rate (10-20°C/min) to get an approximate melting range.
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Slow Heating (Accurate Determination): Repeat with a fresh sample, heating rapidly to about 15°C below the approximate melting point, then reduce the heating rate to 1-2°C/min.
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Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point.
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Self-Validation: The sharpness of the melting range serves as an internal check on purity. Impurities typically depress and broaden the melting range.
B. Boiling Point Determination
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Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. It is sensitive to pressure changes.
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Protocol (Micro Boiling Point):
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Apparatus Setup: Place a few drops of the liquid into a small test tube. Invert a sealed-end capillary tube and place it into the liquid.
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Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., silicone oil).
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary.
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Cooling and Measurement: Remove the heat source and allow the liquid to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
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Trustworthiness: This micro-method is efficient for small sample quantities and provides an accurate boiling point at the recorded atmospheric pressure. For reporting, this value should be corrected to standard pressure if necessary.
C. Density Measurement
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Principle: Density is the mass per unit volume and is an intrinsic property of a substance.
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Protocol (using a Pycnometer):
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Calibration: Clean and dry a pycnometer of a known volume and determine its mass. Fill the pycnometer with deionized water at a known temperature and weigh it to confirm the volume.
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Sample Measurement: Dry the pycnometer thoroughly. Fill it with Methyl 5-fluoro-2-(trifluoromethyl)benzoate at the same temperature.
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Calculation: Weigh the filled pycnometer. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
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Expertise: Precise temperature control is crucial as density is temperature-dependent.
D. Solubility Profiling
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Principle: "Like dissolves like." The solubility of a compound in various solvents provides insight into its polarity.
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Protocol:
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, toluene, hexane).
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Qualitative Assessment: To a small, known volume of each solvent (e.g., 1 mL) in a separate vial, add a small, known amount of the compound (e.g., 10 mg).
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Observation: Agitate the mixture and observe for dissolution at room temperature. Classify as soluble, partially soluble, or insoluble.
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Authoritative Grounding: This systematic approach allows for a qualitative understanding of the compound's polarity and potential for use in different solvent systems for reactions or formulations.
Spectroscopic Signature: The Fingerprint of the Molecule
While quantitative physical properties are foundational, spectroscopic data provides the unambiguous structural confirmation. The following describes the expected spectroscopic characteristics and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms. We would expect to see signals corresponding to the aromatic protons and the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons will be diagnostic for the 1,2,5-substitution pattern.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluoro and trifluoromethyl groups.
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¹⁹F NMR: Fluorine NMR is a powerful tool for fluorinated compounds. A key feature would be the signals for the -CF₃ group and the single fluorine atom on the ring, with their characteristic chemical shifts and potential coupling.
Infrared (IR) Spectroscopy
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Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule.
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Expected Absorptions:
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C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹.
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C-F stretches: Strong absorptions are anticipated in the 1100-1300 cm⁻¹ region for the C-F bonds of the trifluoromethyl group and the single fluorine substituent.
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Aromatic C=C stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
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C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.
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Mass Spectrometry (MS)
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Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z 222.14. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Conclusion and Future Directions
Methyl 5-fluoro-2-(trifluoromethyl)benzoate is a compound with significant potential in various fields of chemical research. This guide has established its fundamental properties and, more importantly, has highlighted the current gap in experimentally verified physical data. The provided protocols offer a clear and robust pathway for researchers to fully characterize this molecule. As research into fluorinated compounds continues to expand, it is anticipated that the experimental data for this and similar molecules will become more readily available, further enabling their application in the development of new technologies and therapeutics.
References
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Chemsrc. Methyl 2-fluoro-5-(trifluoromethyl)benzoate. [Link]
